molecular formula C18H16N2O B351111 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide CAS No. 930987-28-3

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide

Katalognummer: B351111
CAS-Nummer: 930987-28-3
Molekulargewicht: 276.3g/mol
InChI-Schlüssel: LDWOFPZLCLCFFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide is an organic compound that features a quinoline ring and a substituted acetamide group

Eigenschaften

CAS-Nummer

930987-28-3

Molekularformel

C18H16N2O

Molekulargewicht

276.3g/mol

IUPAC-Name

2-(2-methylphenyl)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C18H16N2O/c1-13-6-2-3-7-15(13)12-17(21)20-16-10-4-8-14-9-5-11-19-18(14)16/h2-11H,12H2,1H3,(H,20,21)

InChI-Schlüssel

LDWOFPZLCLCFFL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2N=CC=C3

Kanonische SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with quinoline-8-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylquinoline: Shares the quinoline ring but lacks the acetamide group.

    N-(quinolin-8-yl)acetamide: Similar structure but without the 2-methylphenyl substitution.

Uniqueness

2-(2-methylphenyl)-N-(8-quinolinyl)acetamide is unique due to the presence of both the 2-methylphenyl and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.